molecular formula C18H10BrClN2OS B3036876 2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole CAS No. 400084-35-7

2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole

Cat. No. B3036876
CAS RN: 400084-35-7
M. Wt: 417.7 g/mol
InChI Key: WGINQUBWUIXACH-UHFFFAOYSA-N
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Description

2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole, also known as 2-BPS, is a novel compound that has recently been developed for use in laboratory experiments. It is a small molecule derived from the benzoxazole family, and is characterized by a bromophenylsulfanyl group linked to a pyridinyl group on the 2-position of the benzoxazole ring. 2-BPS has been found to have a variety of applications in scientific research, including in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial, Antioxidant, and Antitubercular Properties : A compound related to 2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole was synthesized and evaluated for its antimicrobial, antioxidant, and antitubercular activities. The study found that certain synthesized compounds displayed wide-ranging activities and showed excellent docking scores with various amino acids interactions, indicating promising antitubercular results (Fathima et al., 2021).

  • Anticancer Potential : Another study synthesized derivatives of 4-chloro-1,3-benzoxazole, showing appreciable antimicrobial, MIC, antioxidant, and more than 70% cell viability, hinting at their potential as anticancer agents. Molecular docking studies were performed to elucidate their anticancer activity (Fathima et al., 2022).

Chemical Synthesis and Characterization

  • Novel Tetrazole Derivatives and Antifungal Activity : Novel tetrazole derivatives containing benzoxazole were synthesized and evaluated for antifungal activity. These compounds demonstrated high cell growth inhibition and lacked toxicity in lepidopteran Galleria mellonella (Łukowska-Chojnacka et al., 2016).

  • Novel Thiofibrates Synthesis : The study focused on synthesizing novel thiofibrates bearing a 1,3-benzoxazole moiety, demonstrating that the spectral characterization study aligned well with the assigned structures (NiranjanM & ChaluvarajuK, 2018).

Quantum Mechanical Studies

  • Light Harvesting Properties : A study analyzed aromatic halogen-substituted sulfonamidobenzoxazole compounds for potential light harvesting properties, indicating their importance in the development of novel inhibitor molecules and applications in DSSCs (Sheena Mary et al., 2019).

properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanylpyridin-3-yl]-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2OS/c19-11-3-6-13(7-4-11)24-18-14(2-1-9-21-18)17-22-15-10-12(20)5-8-16(15)23-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINQUBWUIXACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole
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2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole
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2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole
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2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole
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2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole
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2-{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}-5-chloro-1,3-benzoxazole

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